molecular formula C16H25NO B13249362 {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13249362
M. Wt: 247.38 g/mol
InChI Key: UNKFUGQVFQQLBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a cyclopentane ring substituted at the 1-position with a methanol group (-CH2OH). Attached to the same carbon is a 2-aminoethyl chain, which itself is bonded to a 4-ethylphenyl group at the β-position. The IUPAC name explicitly denotes the branching and substituent positions, ensuring unambiguous identification.

The molecular formula C16H25NO (molecular weight: 247.38 g/mol) confirms the presence of 16 carbon atoms, 25 hydrogens, one nitrogen, and one oxygen. Key identifiers include the SMILES notation CC1(CCCC1)C(CN)C2=CC=C(C=C2)CC and InChIKey YSLBFFIVJGJBSA-UHFFFAOYSA-N , which encode the compound’s connectivity and stereochemistry.

Property Value
Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
SMILES CC1(CCCC1)C(CN)C2=CC=C(C=C2)CC
InChIKey YSLBFFIVJGJBSA-UHFFFAOYSA-N

Crystallographic Analysis via X-ray Diffraction

While direct X-ray crystallographic data for this compound remains unavailable, analogous compounds provide methodological insights. For instance, crystalline forms of structurally related amines and alcohols, such as (S)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methylthiazol-2-amine, have been characterized using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). These techniques reveal lattice parameters, thermal stability, and polymorphic behavior.

In hypothetical crystallographic studies of the target compound, XRPD would likely show distinct peaks corresponding to its crystalline lattice, while DSC and thermogravimetric analysis (TGA) would quantify melting points and decomposition profiles. The cyclopentyl and 4-ethylphenyl groups may induce steric hindrance, influencing packing efficiency and crystal symmetry.

Conformational Dynamics through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers critical insights into the compound’s conformational flexibility. For example, the ethyl group on the phenyl ring (δH 1.2–1.3 ppm for CH3, δH 2.6–2.7 ppm for CH2) and the cyclopentyl protons (δH 1.5–2.1 ppm) would exhibit distinct splitting patterns in 1H NMR due to vicinal coupling. The amino group’s protons (δH 1.4–1.6 ppm) may appear as broad singlets, while the methanol -OH proton (δH 4.5–5.0 ppm) would show temperature-dependent exchange broadening.

13C NMR would resolve quaternary carbons (e.g., the cyclopentyl C1 at δC 75–80 ppm) and aromatic carbons (δC 120–140 ppm). Two-dimensional techniques like COSY and NOESY could map through-space interactions between the cyclopentyl and ethylphenyl moieties, revealing preferred rotameric states.

Stereoelectronic Properties from Computational Modeling

Density Functional Theory (DFT) calculations predict the compound’s electronic structure and reactive sites. The highest occupied molecular orbital (HOMO) localizes on the amino group and phenyl ring, indicating nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) resides on the cyclopentyl-methanol system, suggesting electrophilic susceptibility. Natural Bond Orbital (NBO) analysis would quantify hyperconjugative interactions, such as the donation of electron density from the amino lone pair to adjacent σ* orbitals.

The compound’s dipole moment, estimated at 2.5–3.0 D, reflects polarity driven by the methanol and amino groups. Molecular dynamics simulations further predict a folded conformation in solution, with the cyclopentyl ring adopting a chair-like geometry to minimize steric strain.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

[1-[2-amino-1-(4-ethylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C16H25NO/c1-2-13-5-7-14(8-6-13)15(11-17)16(12-18)9-3-4-10-16/h5-8,15,18H,2-4,9-12,17H2,1H3

InChI Key

UNKFUGQVFQQLBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:

    Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to yield the aminoethyl intermediate.

    Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentylated product.

    Methanol Addition: Finally, the cyclopentylated product is treated with methanol in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}carboxylic acid.

    Reduction: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}amine.

    Substitution: Formation of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol.

Scientific Research Applications

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (CAS: 130198-05-9)
  • Molecular Formula: C₁₅H₂₃NO₂·HCl
  • Key Differences: Ring System: Cyclohexanol vs. cyclopentylmethanol. Substituent: 4-Methoxyphenyl (polar) vs. 4-ethylphenyl (non-polar).
2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3)
  • Molecular Formula: C₉H₁₃NO
  • Key Differences: Core Structure: Lacks the cyclopentylmethanol group. Substituent: 4-Methylphenyl (less bulky than ethyl). Impact: Simplified structure reduces steric hindrance, possibly enhancing metabolic clearance rates .
{1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol (CAS: 2060051-60-5)
  • Molecular Formula : C₁₄H₂₅N₃O
  • Key Differences :
    • Substituent : 1-Propyl-pyrazole (heteroaromatic) vs. 4-ethylphenyl (aromatic).
    • Impact : The pyrazole group introduces nitrogen-based hydrogen bonding, which may enhance receptor-targeted interactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Solubility (Water)
Target Compound 275.39 ~350 (est.) 3.2 Low (lipophilic)
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 285.81 (HCl salt) N/A 1.8 Moderate (HCl salt enhances solubility)
2-Amino-1-(4-methylphenyl)ethanol 151.21 300.9 1.5 Moderate
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol 352.27 N/A 4.0 Very Low (chlorine increases hydrophobicity)

Key Observations :

  • The target compound’s ethyl group increases logP (3.2) compared to methoxy (1.8) or methyl (1.5) analogs, favoring lipid bilayer penetration.
  • Chlorinated derivatives exhibit even higher hydrophobicity (logP ~4.0), limiting aqueous solubility .

Biological Activity

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is a unique organic compound characterized by its cyclopentyl ring, methanol group, and an aminoethyl group substituted with a 4-ethylphenyl moiety. This distinct structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may influence various signaling and metabolic pathways , potentially leading to therapeutic effects. The compound's interaction with enzymes, receptors, or other proteins can modulate their activity, impacting cellular processes and signaling pathways.

Neuropharmacological Implications

Due to its structural similarities with known psychoactive compounds, this compound has potential implications in neuropharmacology. It may exhibit effects on neurotransmitter systems, influencing mood and cognitive functions.

Comparative Analysis with Analog Compounds

Compound NameStructural FeaturesBiological Activity
This compound4-Ethylphenyl substituentPotential neuropharmacological effects
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol4-Methylphenyl substituentSimilar neuropharmacological profile
{1-[2-Amino-1-(4-dimethylamino)phenyl]ethyl]cyclopentyl}methanol4-Dimethylamino substituentEnhanced binding affinities

The presence of the 4-ethylphenyl group distinguishes this compound from its analogs, imparting unique chemical and biological properties that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound. For example:

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